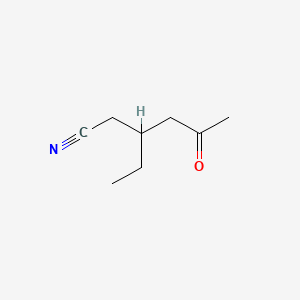

3-Ethyl-5-oxohexanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-8(4-5-9)6-7(2)10/h8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZXMWUXMWLHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 5 Oxohexanenitrile and Analogous Substituted β Ketonitriles

Classic Synthetic Approaches to β-Ketonitriles

Traditional methods for the synthesis of β-ketonitriles have long been established in the organic chemistry literature. These approaches often involve fundamental carbon-carbon bond-forming reactions.

Cyanoethylation Reactions Utilizing Ketones and Acrylonitrile (B1666552)

Cyanoethylation is a key reaction for introducing a propionitrile (B127096) moiety onto a nucleophilic substrate. wikipedia.org In the context of β-ketonitrile synthesis, this involves the Michael addition of a ketone enolate to acrylonitrile. The reaction is typically catalyzed by a base, which deprotonates the ketone to form the nucleophilic enolate. wikipedia.org

For instance, the reaction of ketones with acrylonitrile in the presence of an alkaline medium can afford 5-oxohexanenitrile (B84432) derivatives in good yields. sapub.org A specific example is the cyanoethylation of acetone (B3395972) to produce a keto hexanenitrile, which is a precursor to 2-methylpyridine. wikipedia.org The general mechanism involves the addition of the ketone enolate to the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. wikipedia.org

A patented process describes the cyanoethylation of methyl ethyl ketone with acrylonitrile in the presence of a cross-linked polyquaternary ammonium (B1175870) hydroxide (B78521) resin as a catalyst. google.com This method highlights the use of solid-supported catalysts to facilitate the reaction.

Table 1: Examples of Cyanoethylation Reactions for β-Ketonitrile Synthesis

| Ketone | Catalyst/Conditions | Product | Yield | Reference |

| Acetone | Alkaline medium | 5-Oxohexanenitrile | Good | sapub.org |

| Methyl Ethyl Ketone | Cross-linked polyquaternary ammonium hydroxide resin | 3-Methyl-5-oxohexanenitrile | Not specified | google.com |

| Isobutyraldehyde | Cross-linked polyquaternary ammonium hydroxide resin | 4-Methyl-4-formylvaleronitrile | 78% | google.com |

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Pathways

The Knoevenagel condensation is another cornerstone of carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. mdpi.com While the classic Knoevenagel condensation leads to α,β-unsaturated dinitriles or cyanoesters, variations and subsequent reactions can be employed to generate β-ketonitriles.

More broadly, multi-component reactions that incorporate a Knoevenagel-type condensation as a key step are powerful tools for synthesizing complex molecules. For example, a three-component reaction of β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can yield highly substituted dihydrofurans through a cascade sequence initiated by a Knoevenagel condensation. organic-chemistry.orgacs.org Similarly, the reaction of β-ketonitriles with 4-fluorobenzaldehyde (B137897) and a secondary amine proceeds via an initial Knoevenagel condensation followed by a nucleophilic aromatic substitution. mdpi.com These examples showcase the versatility of the Knoevenagel condensation in initiating reaction cascades that lead to diverse and complex molecular architectures. rsc.org

Advanced Catalytic Systems for Carbon-Carbon Bond Formation

Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems that offer high efficiency, selectivity, and functional group tolerance. These advancements have been pivotal in the synthesis of substituted ketonitriles.

Transition Metal-Mediated Syntheses for Substituted Ketonitriles

Transition metal catalysis has revolutionized the synthesis of β-ketonitriles, providing routes that are often more direct and tolerant of various functional groups than classical methods. rsc.org

Palladium-catalyzed reactions are particularly prominent. One notable method involves the carbonylative coupling of aryl halides, carbon monoxide, and nitrile anions. thieme-connect.com A practical and highly selective approach for synthesizing β-ketonitriles is the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.org This method boasts excellent functional group tolerance and utilizes commercially available starting materials. organic-chemistry.org The proposed mechanism involves the formation of an arylpalladium species, which then coordinates with a cyano group, undergoes carbopalladation, and is subsequently hydrolyzed to yield the β-ketonitrile. organic-chemistry.org

Nickel catalysis has also emerged as a powerful tool. A nickel-catalyzed carbonylative coupling of α-bromonitriles and alkylzinc reagents provides β-ketonitriles in good yields. researchgate.net This method is compatible with a variety of functional groups that might be problematic in other synthetic approaches. researchgate.net

Furthermore, copper-catalyzed cyanomethylation of imines with acetonitrile (B52724) has been reported, although it requires high temperatures. encyclopedia.pub Tandem processes catalyzed by palladium, such as arylation-cyclization, have also been developed for the synthesis of complex heterocyclic structures from precursors containing nitrile functionalities. encyclopedia.pub

Table 2: Overview of Transition Metal-Catalyzed Syntheses of β-Ketonitriles

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |

| Palladium | Carbonylative Coupling | Aryl halides, CO, nitrile anions | Direct synthesis | thieme-connect.com |

| Palladium | Addition to Dinitriles | Organoboron reagents, dinitriles | High selectivity, broad scope | organic-chemistry.org |

| Nickel | Carbonylative Coupling | α-Bromonitriles, alkylzinc reagents | Good functional group tolerance | researchgate.net |

| Copper | Cyanomethylation | Imines, acetonitrile | Utilizes acetonitrile as solvent and CN source | encyclopedia.pub |

| Rhodium(III) | C-H Activation/Annulation | Benzoyl acetonitrile, propargyl alcohols | Synthesis of functionalized benzofulvenes | rsc.org |

Organocatalytic Strategies for Enantioselective Ketonitrile Formation

Organocatalysis has gained significant traction as a sustainable and efficient alternative to metal-based catalysis. In the realm of β-ketonitrile synthesis, organocatalysts have enabled the development of highly enantioselective transformations.

Chiral organocatalysts can be employed in the enantioselective α-cyanation of β-keto esters to produce chiral β-ketonitriles with high enantiomeric excess. researchgate.net N-heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of reactions. researchgate.net An NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) provides an efficient route to β-ketonitriles containing a quaternary carbon center. organic-chemistry.org This metal-free method exhibits broad substrate scope and high efficiency. researchgate.netorganic-chemistry.org

Furthermore, organocatalytic Michael addition reactions are central to the enantioselective synthesis of complex molecules derived from β-ketonitriles. For example, the reaction of β-ketonitriles and isatylidene malononitriles catalyzed by a chiral organocatalyst can produce spiro[4H-pyran-oxindole] derivatives with high yields and enantioselectivities. rsc.org

Chemo-, Regio-, and Stereoselective Synthesis of 3-Ethyl-5-oxohexanenitrile

The synthesis of a specific molecule like this compound (with the IUPAC name this compound) requires careful consideration of chemo-, regio-, and stereoselectivity. nih.gov While direct synthetic routes specifically targeting this compound are not extensively detailed in the provided search results, the principles outlined above can be applied.

A plausible retrosynthetic analysis would involve the cyanoethylation of 2-pentanone. This would require the selective formation of the enolate at the less hindered methyl group, followed by Michael addition to acrylonitrile. Achieving high regioselectivity in the enolate formation can be challenging and may require the use of specific bases or reaction conditions.

Alternatively, a biocatalytic approach could offer high selectivity. For example, the enantioselective reduction of 5-oxohexanenitrile to (S)-5-hydroxyhexanenitrile has been achieved with high yield and enantiomeric excess using the yeast Pichia methanolica. researchgate.netmdpi.comresearchgate.net While this produces a hydroxyl group instead of the ethyl group at the 3-position, it demonstrates the potential of biocatalysis for achieving high stereoselectivity in related structures. The synthesis of ethyl (S)-5-hydroxyhexanoate, a related chiral intermediate, has also been accomplished through the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) using the same microorganism. researchgate.netmdpi.com

Strategies for Control of Substituent Pattern and Positional Isomerism

Control over the substitution pattern and the prevention of positional isomers are critical for the synthesis of specifically functionalized β-ketonitriles like this compound. The choice of synthetic route and reaction conditions dictates the final arrangement of substituents on the carbon backbone.

One of the most fundamental strategies is the Claisen condensation reaction between an appropriate ester and a nitrile. nih.gov For instance, the reaction of methyl butyrate (B1204436) with acetonitrile using a base can yield 3-oxohexanenitrile. chemsrc.com To introduce the ethyl group at the C3 position, a subsequent α-alkylation of the pre-formed β-ketonitrile could be envisioned. However, controlling regioselectivity can be challenging due to the presence of multiple acidic protons.

More advanced methods offer greater control. N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have been developed to synthesize β-ketonitriles that possess a quaternary carbon center. organic-chemistry.org This metal-free method couples aldehydes with azobis(isobutyronitrile) (AIBN) under mild conditions, demonstrating high efficiency and tolerance for a broad range of functional groups. organic-chemistry.org While this specific method creates a quaternary center, the underlying principle of radical coupling represents a modern approach to forming C-C bonds with high specificity.

Another strategy involves the Stetter reaction, where an acyl anion equivalent adds in a conjugate fashion to an activated alkene, such as acrylonitrile or methyl vinyl ketone, to produce β-ketonitriles and 1,4-diketones, respectively. msu.edu The choice of reactants in these methods is paramount to directing the substituent pattern and avoiding the formation of undesired positional isomers. The reactivity of the β-ketonitrile functionality, particularly the Knoevenagel condensation with aldehydes, can be exploited to build more complex molecular architectures with high E-selectivity for the newly formed double bond due to the linear nature of the cyano group minimizing steric repulsion. tohoku.ac.jp

The acylation of the acetonitrile anion with esters using potassium tert-butoxide (KOt-Bu) is an economical approach. nih.govresearchgate.net The addition of catalytic amounts of isopropanol (B130326) or 18-crown-6 (B118740) has been found to be crucial for facilitating the reaction and minimizing the formation of side products under ambient conditions. researchgate.net

| Method | Description | Key Control Factor | Reference |

|---|---|---|---|

| Ester Acylation | Reaction of an ester with a nitrile anion (e.g., from acetonitrile and a strong base). | Choice of ester and nitrile starting materials; use of additives like isopropanol to reduce side reactions. | nih.govresearchgate.net |

| NHC-Catalyzed Radical Coupling | Coupling of aldehydes and a radical source (e.g., AIBN) catalyzed by an N-heterocyclic carbene. | Provides access to β-ketonitriles with congested quaternary centers under metal-free conditions. | organic-chemistry.org |

| Knoevenagel Condensation | Reaction of a β-ketonitrile with an aldehyde to form an α,β-unsaturated ketonitrile. | Thermodynamically favors the E-isomer, allowing for stereoselective installation of substituents. | tohoku.ac.jp |

Enantioselective Methodologies for Chiral Ketonitrile Derivatives

For β-ketonitriles with a chiral center, such as at the C3 position in this compound, enantioselective synthesis is essential to produce a single enantiomer. Chiral purity is often critical for the biological activity of downstream pharmaceutical products. mdpi.com

Biocatalysis offers a powerful and environmentally friendly approach. The enantioselective reduction of a prochiral ketone is a common strategy. For example, the reduction of 5-oxohexanenitrile, a close analog of the target molecule, has been achieved using the yeast Pichia methanolica. mdpi.comresearchgate.net This biotransformation yields (S)-5-hydroxyhexanenitrile with high yields (80-90%) and excellent enantiomeric excess (>95% ee). mdpi.comresearchgate.net Similarly, various substituted β-ketonitriles can be reduced with high stereoselectivity using microorganisms like Rhodotorula rubra. researchgate.net

To overcome issues associated with whole-cell biocatalysts, such as unwanted side reactions, isolated and engineered enzymes are increasingly used. organic-chemistry.orgrsc.org The asymmetric reduction of β-ketonitriles using a recombinant carbonyl reductase (CMCR) from Candida magnoliae produces (R)-β-hydroxy nitriles with high yields (85–92%) and outstanding enantioselectivity (97–99% ee). organic-chemistry.org This method utilizes a cofactor regeneration system and avoids side reactions sometimes caused by whole-cell metabolism. organic-chemistry.org

Chemical methods employing chiral catalysts are also prevalent. Microreactors have been used for the enantioselective metal-catalyzed cyanation of prochiral aldehydes, using ketonitriles as the cyanide source to directly access highly enantioenriched acylated cyanohydrins. arkat-usa.orgdiva-portal.org

| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Pichia methanolica (whole cell) | (S)-β-Hydroxy nitrile | >95% | mdpi.comresearchgate.net |

| Biocatalytic Reduction | Rhodotorula rubra (whole cell) | Chiral β-Hydroxy nitrile | 90-99% | researchgate.net |

| Enzymatic Reduction | Recombinant Carbonyl Reductase (CMCR) | (R)-β-Hydroxy nitrile | 97-99% | organic-chemistry.org |

Flow Chemistry and Process Intensification in Ketonitrile Synthesis

The shift towards more sustainable and efficient chemical manufacturing has led to the adoption of flow chemistry and process intensification techniques. These approaches offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and simplified scale-up. google.comuni-mainz.de

Microreactor Applications for Continuous Synthesis

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for continuous flow synthesis. uni-mainz.de They enable precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities than batch operations. arkat-usa.org

Furthermore, microreactors charged with polymer-supported chiral catalysts have been used for the enantioselective cyanation of aldehydes. arkat-usa.orgdiva-portal.org This technique combines the benefits of heterogeneous catalysis (ease of catalyst separation and reuse) with the efficiencies of continuous flow processing. arkat-usa.org

Kinetic Studies and Reaction Engineering for Optimized Production

Optimizing the production of ketonitriles, especially in a continuous flow setting, requires a deep understanding of the reaction kinetics and mechanism. Kinetic analysis helps to identify rate-determining steps, uncover hidden catalytic or inhibitory pathways, and build predictive models for process optimization. acs.org

Detailed kinetic studies of the titanium(III)-catalyzed ketone-nitrile cross-coupling reaction have revealed complex reaction networks. acs.org For example, analysis has shown that byproducts such as ZnCl₂ and Et₃N, as well as additives, play a crucial role. acs.org In one proposed model, the byproduct ZnCl₂ acts as a catalyst for the product release step, leading to a hidden autocatalytic cycle that causes the rate-determining step to change over the course of the reaction. acs.org

This level of mechanistic insight is invaluable for reaction engineering. By understanding how each component affects the reaction rate, engineers can design more efficient reactor systems, optimize reagent concentrations and flow rates, and ultimately improve the productivity and cost-effectiveness of ketonitrile synthesis. acs.org This knowledge is essential for transitioning a synthetic protocol from a laboratory curiosity to a robust, industrial-scale manufacturing process. unimi.itacs.org

Chemical Transformations and Reactivity of 3 Ethyl 5 Oxohexanenitrile

Reactions Involving the Ketone Functional Group

The ketone moiety in 3-Ethyl-5-oxohexanenitrile is a primary site for nucleophilic attack and reduction reactions.

Reductions to Hydroxyl Derivatives, Including Enantioselective Approaches

The carbonyl group of δ-ketonitriles can be selectively reduced to a secondary alcohol. Biocatalytic methods have proven particularly effective for the enantioselective reduction of the parent compound, 5-oxohexanenitrile (B84432), to furnish chiral hydroxy nitriles. These chiral intermediates are valuable in the synthesis of pharmaceuticals.

For instance, the yeast Pichia methanolica has been used to reduce 5-oxohexanenitrile to (S)-5-hydroxyhexanenitrile with high yield and enantiomeric excess. Current time information in Bangalore, IN.mdpi.comresearchgate.net This suggests that a similar biocatalytic approach could be applied to this compound to produce the corresponding chiral alcohol, 3-ethyl-5-hydroxyhexanenitrile. The presence of the ethyl group at the C-3 position would likely influence the stereochemical outcome of the reduction.

A study on the asymmetric reduction of β-ketonitriles using a recombinant carbonyl reductase from Candida magnoliae has shown high yields and excellent enantioselectivity for the corresponding (R)-β-hydroxy nitriles. organic-chemistry.org This enzymatic approach avoids common side reactions like α-ethylation that can occur with whole-cell biocatalysts. organic-chemistry.org

| Substrate | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (e.e.) |

| 5-Oxohexanenitrile | Pichia methanolica SC 16116 | (S)-5-Hydroxyhexanenitrile | 80-90% | >95% |

| Ethyl 5-oxohexanoate (B1238966) | Pichia methanolica SC 16116 | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% |

| Aromatic β-ketonitriles | Recombinant Carbonyl Reductase (CMCR) | (R)-β-Hydroxy nitriles | 85-92% | 97-99% |

This table presents data for analogous compounds to illustrate the potential for reduction of this compound.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This includes organometallic reagents like Grignard reagents and organolithium compounds, which would lead to the formation of tertiary alcohols after an aqueous workup. pressbooks.pub The reaction of nitriles with such strong nucleophiles can sometimes lead to the formation of ketones, but the ketone functionality already present in this compound would be the more reactive site for these reagents.

Other nucleophiles such as cyanide, amines, and thiols can also add to the carbonyl group, often reversibly, to form cyanohydrins, hemiaminals, and hemithioacetals, respectively. The specific conditions and the nature of the nucleophile would determine the final product. For instance, the reaction with semicarbazide (B1199961) is a common method to form semicarbazone derivatives of ketones. sapub.org

Reactions Involving the Nitrile Functional Group

The nitrile group offers another handle for the chemical modification of this compound.

Hydrolysis and Derivatization to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. pressbooks.pubopenstax.org This transformation converts the cyano group into a different, often more versatile, functional group. The hydrolysis proceeds via a protonated intermediate in acidic media or through direct nucleophilic attack of hydroxide (B78521) in basic media. pressbooks.pub

Biocatalytic hydrolysis offers a milder and more selective alternative to chemical methods. journals.co.za Enzymes such as nitrilases can directly convert nitriles to carboxylic acids, while nitrile hydratases yield amides. journals.co.zaresearchgate.net These enzymatic methods can be highly chemo-, regio-, and enantioselective, which would be advantageous in preserving the ketone functionality or any stereocenters in the molecule. journals.co.za Research on δ-ketonitriles has shown that hydrolysis and esterification can occur in a one-step reaction to form δ-ketoesters. sapub.org

| Substrate | Reagent/Catalyst | Product |

| Nitrile | H3O+ or OH- | Carboxylic Acid or Amide |

| Arylglycine nitriles | Rhodococcus sp. AJ270 | D-Arylglycine amides and L-arylglycines |

| β-Ketonitriles | Nitrilase from Synechocystis sp. | β-Hydroxy carboxylic acids |

This table illustrates general nitrile hydrolysis reactions and their potential application to this compound.

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine. This is a fundamental transformation in organic synthesis, providing access to a wide range of nitrogen-containing compounds. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researchgate.netjove.com The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. jove.com

Catalytic hydrogenation is often performed using a metal catalyst such as Raney nickel, platinum, or rhodium under a hydrogen atmosphere. The presence of ammonia (B1221849) is sometimes used to suppress the formation of secondary and tertiary amine byproducts. google.com A study on the reduction of nitriles using samarium(II) iodide (SmI₂) in the presence of a Lewis base has also been reported as an effective method with excellent functional group tolerance. acs.org

α-Functionalization and Carbonyl Condensations

The presence of α-hydrogens adjacent to both the ketone and nitrile groups allows for deprotonation to form enolates, which can then participate in various reactions. The α-protons to the ketone are generally more acidic than those adjacent to the nitrile.

The resulting enolate can undergo alkylation at the α-carbon. For instance, treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide would introduce a new substituent at the C-4 or C-6 position. vanderbilt.edu

Furthermore, the enolate can act as a nucleophile in carbonyl condensation reactions, such as the aldol (B89426) condensation. vanderbilt.edulibretexts.orgorganicchemistrydata.org An intramolecular aldol condensation of this compound could potentially lead to the formation of a six-membered ring, a substituted cyclohexenone, after dehydration. The regioselectivity of such a reaction would depend on which α-proton is abstracted. δ-Ketonitriles are known to cyclize to form cyclohexan-1,3-diones when heated with a base like sodium methoxide. sapub.org

Alkylation and Acylation Adjacent to Ketone and Nitrile Moieties

The structure of this compound possesses two primary sites with acidic protons amenable to alkylation and acylation: the α-carbon to the nitrile (C-4) and the α'-carbon to the ketone (C-6). The protons on the C-4 methylene (B1212753) group are positioned between the electron-withdrawing ketone and nitrile functionalities, rendering them significantly more acidic than the protons on the C-6 methyl group.

Deprotonation with a suitable base would generate a resonance-stabilized enolate anion, with the negative charge delocalized over the C-4 carbon, the carbonyl oxygen, and the nitrile nitrogen. This enolate is a soft nucleophile and is expected to readily react with various electrophiles.

Alkylation: The introduction of an alkyl group, known as alkylation, would be predicted to occur predominantly at the C-4 position. This reaction, analogous to the well-established alkylation of β-dicarbonyl compounds, would involve treating the ketonitrile with a base followed by the addition of an alkyl halide.

Acylation: Similarly, acylation would introduce an acyl group at the C-4 position. This can be achieved by reacting the enolate with an acyl halide or anhydride. The resulting product would be a 1,3,5-tricarbonyl compound derivative, a versatile synthetic intermediate.

The general conditions for these transformations are summarized in the table below.

| Transformation | Typical Reagents | Expected Product Structure (at C-4) |

| Alkylation | 1. Base (e.g., NaH, LDA, KOt-Bu) 2. Electrophile (e.g., R-X) | R-CH(C(O)CH₃)(CH(Et)CN) |

| Acylation | 1. Base (e.g., NaH, LDA) 2. Electrophile (e.g., RCOCl) | (RCO)CH(C(O)CH₃)(CH(Et)CN) |

| Note: R represents an alkyl or aryl group; X represents a halide. |

Exploration of Enamine Chemistry in Substituted Ketonitriles

Enamines are versatile intermediates in organic synthesis, typically formed by the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine. molbase.comosaka-u.ac.jp The ketone moiety of this compound is expected to undergo this transformation to yield a substituted enamine.

The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form the C=C double bond of the enamine. osaka-u.ac.jp The resulting enamine would have the double bond primarily between C-5 and C-4, as this is the more substituted and thermodynamically favored position. The nitrogen atom's lone pair of electrons delocalizes into the double bond, making the α-carbon (C-4) nucleophilic. molbase.com These enamines can then be used in subsequent reactions, such as the Stork enamine alkylation, providing an alternative route to C-4 substituted products. molbase.com

| Reagent Type | Example Reagents | Expected Enamine Product |

| Secondary Amines | Pyrrolidine, Piperidine, Morpholine | A substituted 4-(dialkylamino)hex-4-enenitrile derivative |

Intramolecular Cyclization Reactions for Heterocyclic Synthesis

The bifunctional nature of this compound makes it a promising candidate for intramolecular cyclization reactions to form various heterocyclic systems, which are core structures in many pharmaceuticals and natural products. ias.ac.innih.govguidechem.com While specific examples for this compound are not documented, its γ-ketonitrile structure suggests potential pathways to six-membered rings like pyridines or piperidines.

Formation of Cyclic Enaminones or Analogues

Cyclic enaminones are important synthetic intermediates. jst.go.jprsc.org One plausible, though undocumented, pathway to a cyclic analogue from this compound could involve a multi-step, one-pot reaction. For instance, a reaction with ammonia or a primary amine could form an enamine or imine at the C-5 carbonyl position. A subsequent intramolecular nucleophilic attack from the enamine nitrogen or the C-4 carbanion onto the nitrile carbon could lead to a substituted dihydropyridine (B1217469) ring. Aromatization would then yield a substituted pyridine (B92270) derivative. The synthesis of pyridines from acyclic precursors is a well-established area of heterocyclic chemistry.

Another possibility involves the reduction of the ketone to a secondary alcohol. The resulting γ-hydroxynitrile could then undergo intramolecular cyclization under acidic or basic conditions to form a substituted lactone or, if the nitrile is hydrolyzed to an amide, a substituted piperidin-2-one (a lactam).

Mechanistic Investigations of Cyclization Pathways

The mechanisms for the proposed cyclizations are based on fundamental organic reaction types.

Pyridine Synthesis: A potential mechanism for forming a pyridine ring would begin with the formation of an enamine at the ketone. An intramolecular attack of the enamine C-4 carbon onto the nitrile group (a Thorpe-Ziegler type reaction) would form a six-membered ring imine. Tautomerization and subsequent elimination of water would lead to the aromatic pyridine ring. nih.gov

Lactam Formation: The mechanism for piperidinone formation would first require the conversion of the nitrile group to a primary amide via hydrolysis. Following this, the reduction of the ketone to a hydroxyl group would set the stage for an intramolecular nucleophilic acyl substitution. The nitrogen of the amide would attack the carbon bearing the hydroxyl group (which would be protonated to act as a good leaving group), leading to the formation of the six-membered lactam ring.

These proposed pathways highlight the synthetic potential of this compound. However, it must be reiterated that these are hypothetical reaction schemes based on the known chemistry of related compounds, and specific experimental validation for this compound is currently absent from the scientific literature.

Applications of 3 Ethyl 5 Oxohexanenitrile As a Key Synthetic Intermediate

Precursor for Advanced Organic Building Blocks and Fine Chemicals

Ketonitriles, such as 3-Ethyl-5-oxohexanenitrile, are recognized as valuable precursors for a wide array of advanced organic building blocks and fine chemicals. The presence of both a keto and a nitrile group allows for selective or sequential reactions to introduce further complexity.

β-Ketonitriles are known to be important precursors for a wide variety of biologically active heterocycles. researchgate.net Their utility in organic synthesis is highlighted by their role in generating diverse compounds, including cyclic hydrocarbons, aromatic compounds, and various heterocyclic systems. rsc.org Methodologies such as cascade, domino, and sequential reactions, often facilitated by different catalysts, showcase the versatility of β-ketonitriles in constructing complex molecular architectures. rsc.org For instance, the acylation of nitrile anions with esters is a known method to produce β-ketonitriles, which can then be used in subsequent synthetic steps. researchgate.net

The reactivity of the nitrile group allows for its conversion into amines, amides, or carboxylic acids, while the ketone functionality can undergo reactions such as reduction, oxidation, or condensation. This dual reactivity makes compounds like this compound valuable in the synthesis of trifunctionalized building blocks. researchgate.net

Role in the Synthesis of Pharmacologically Active Compounds or their Intermediates

In one approach, 5-oxohexanenitrile (B84432) is reduced to (S)-5-hydroxyhexanenitrile. mdpi.comresearchgate.net This chiral alcohol is a crucial building block for certain therapeutic agents targeting Alzheimer's disease. mdpi.comresearchgate.net The enzymatic reduction of the keto group in 5-oxohexanenitrile proceeds with high yield and enantiomeric excess, demonstrating a viable pathway for producing enantiomerically pure drug intermediates. mdpi.comresearchgate.net Given the structural similarity, this compound could potentially serve as a substrate for similar enzymatic reductions to produce chiral alcohols with an ethyl substituent, which could be valuable for creating new pharmacologically active molecules. The synthesis of β-ketonitriles is a key step in producing various compounds with potential biological activity. researchgate.netorganic-chemistry.org

Utility in Agrochemical Synthesis

The application of ketonitriles in agrochemical synthesis is an area of active research. While direct evidence for the use of this compound in this field is limited in the searched literature, the general reactivity of ketonitriles suggests their potential as intermediates for agrochemicals. cymitquimica.com The structural motifs accessible from ketonitrile precursors, such as various heterocycles, are often found in active agrochemical ingredients. For instance, 5-oxohexanenitrile is mentioned in the context of intermediates for agrochemicals, indicating the relevance of this class of compounds. lookchem.com The ability to introduce diverse functional groups through the ketone and nitrile moieties could lead to the development of new pesticides, herbicides, or plant growth regulators.

Scaffold for Complex Polycyclic Systems

The carbon skeleton of this compound provides a foundation for the construction of more complex polycyclic systems. Intramolecular cyclization reactions are a powerful tool in organic synthesis for building ring structures. For ketonitriles, the ketone and nitrile functionalities can participate in cyclization reactions to form various carbocyclic and heterocyclic rings.

A relevant example is the intramolecular Buchner reaction of α-diazo-β-ketonitriles, which has been used to access complex polycyclic structures. caltech.educaltech.edu This reaction allows for the formation of highly functionalized norcaradienes and cyclopropanes, which can then undergo ring-opening transformations to yield intricate molecular architectures. caltech.educaltech.edu The total synthesis of natural products like (+)-salvileucalin B has been achieved using this methodology, highlighting the power of ketonitriles in constructing complex polycyclic systems. caltech.educaltech.edu While this specific example involves an α-diazo-β-ketonitrile, it demonstrates the principle of using the ketonitrile moiety as a handle for elaborate cyclization strategies. The synthesis of polycyclic heteroaromatic compounds can be achieved through catalytic condensation reactions, where precursors containing functionalities similar to those in ketonitriles can be employed. d-nb.info

Development as a Ligand in Coordination Chemistry and Materials Science (analogous to related ketonitriles)

The ketone and nitrile groups in this compound possess lone pairs of electrons and can therefore act as donor sites for metal coordination. This property makes it a potential ligand in coordination chemistry. Although specific studies on this compound as a ligand are not prominent, research on analogous β-ketonitriles demonstrates their utility in forming coordination complexes and networks.

For example, copolymers derived from β-ketonitrile monomers have been investigated for applications in bone tissue engineering. unlp.edu.ardntb.gov.ua These materials exhibit tunable properties based on the keto-enol tautomerism of the β-ketonitrile moiety. unlp.edu.ar The ability of the ketonitrile functionality to participate in polymerization and to interact with its environment makes it a valuable component in the design of advanced materials. conicet.gov.ar The development of polymers with specific properties for biomedical applications is a growing field, and the inclusion of functional monomers like ketonitriles can lead to materials with desired characteristics such as biocompatibility and controlled degradation. solubilityofthings.com

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 5 Oxohexanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental ¹H and ¹³C NMR data for 3-Ethyl-5-oxohexanenitrile, which are crucial for the definitive assignment of its molecular structure, are not available in the reviewed scientific literature. While theoretical spectra can be predicted, experimentally validated chemical shifts, coupling constants, and data from advanced NMR techniques like COSY, HSQC, and HMBC are absent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

The exact mass of this compound is calculated to be 139.099714038 Da. nih.gov However, experimental HRMS data, including detailed fragmentation patterns obtained through techniques such as collision-induced dissociation (CID), are not reported. This information would be vital for confirming the elemental composition and elucidating the compound's structure by analyzing its fragmentation pathways.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally recorded Infrared (IR) and Raman spectra for this compound are not found in the public domain. Such spectra would provide essential information regarding the characteristic vibrational frequencies of its functional groups, primarily the nitrile (-C≡N) and ketone (C=O) groups, as well as the alkyl framework.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Distribution Analysis

While GC-MS is a standard technique for analyzing volatile compounds, specific studies detailing the GC-MS analysis of this compound for purity assessment or the separation of its potential isomers are not available. Research on related compounds like 5-oxohexanenitrile (B84432) has utilized GC-MS, but this data is not directly applicable. plos.orgebi.ac.uk

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

There are no published X-ray crystallographic data for this compound. Obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its three-dimensional structure and absolute stereochemistry, but this has not been reported.

Theoretical and Computational Chemistry of 3 Ethyl 5 Oxohexanenitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In 3-Ethyl-5-oxohexanenitrile, the lone pairs on the keto oxygen and nitrile nitrogen would significantly contribute to the HOMO, while the π* orbitals of the carbonyl (C=O) and nitrile (C≡N) groups would constitute the LUMO.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict various electronic and thermodynamic properties. mdpi.com These computed descriptors provide a quantitative basis for understanding the molecule's behavior.

| Computed Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 139.19 g/mol nih.gov | Basic molecular property for stoichiometric calculations. |

| XLogP3-AA | 0.9 nih.gov | Indicates lipophilicity; relevant for solubility and biological interactions. |

| HOMO Energy | -7.2 eV (Estimated) | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.5 eV (Estimated) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.7 eV (Estimated) | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | ~3.5 D (Estimated) | Measures molecular polarity, influencing intermolecular forces. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

Infrared (IR) Frequencies: The vibrational frequencies of this compound can be calculated using DFT methods. These theoretical spectra can be compared with experimental data to confirm the presence of key functional groups. The most prominent peaks would be the C=O stretch of the ketone and the C≡N stretch of the nitrile. Saturated aliphatic ketones typically show a strong C=O absorption around 1715 cm⁻¹, while the C≡N group in saturated nitriles absorbs near 2250 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2880-3000 |

| C≡N (Nitrile) | Stretching | ~2250 openstax.org |

| C=O (Ketone) | Stretching | ~1715 pressbooks.pub |

| C-N | Stretching | ~1200 |

| C-C | Stretching | ~1100 |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.comirb.hr The presence of a chiral center at C3 makes the adjacent methylene (B1212753) (C4) protons diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals in the ¹H NMR spectrum. The carbonyl carbon (C5) is expected to have a chemical shift in the highly deshielded region of 200-215 ppm in the ¹³C NMR spectrum. pressbooks.pub

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CH₂-CN) | ~2.50 (t) | ~17 |

| C2 (CH-CN) | ~2.60 (m) | ~119 (Nitrile C) |

| C3 (CH-Et) | ~2.10 (m) | ~45 |

| C4 (CH₂-CO) | ~2.75 (m) | ~48 |

| C5 (C=O) | - | ~208 |

| C6 (CH₃-CO) | ~2.15 (s) | ~30 |

| Ethyl-CH₂ | ~1.60 (m) | ~28 |

| Ethyl-CH₃ | ~0.95 (t) | ~12 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into mechanisms that are difficult to study experimentally. For this compound, potential reactions include the reduction of the ketone or nitrile, and nucleophilic additions to either functional group. acs.orgmasterorganicchemistry.com

A computational study of a reaction, such as the reduction of the ketone to an alcohol, would involve:

Reactant and Product Optimization: The 3D structures of the reactant (this compound and a reducing agent) and the product (3-Ethyl-5-hydroxyhexanenitrile) are geometrically optimized to find their lowest energy states.

Transition State (TS) Search: A search is conducted to locate the highest energy point along the reaction coordinate, known as the transition state. This structure represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Calculation: Vibrational frequency calculations are performed on all structures. A true minimum energy structure (reactant, product) will have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting the reaction rate.

For example, in the titanium-catalyzed coupling of ketones and nitriles, DFT calculations have been used to elucidate the complex mechanism, including the activation barriers for C-C bond formation and product release. acs.org Similar approaches could model the intramolecular cyclization or other complex transformations of this compound.

Conformational Analysis and Stereochemical Implications

The flexible aliphatic chain of this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the single bonds (e.g., C3-C4 and C4-C5) and calculating the potential energy at each step.

The most significant stereochemical feature of this molecule is the chiral center at the C3 position, which is substituted with an ethyl group. This gives rise to two enantiomers: (R)-3-Ethyl-5-oxohexanenitrile and (S)-3-Ethyl-5-oxohexanenitrile. While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules (like enzymes) will differ.

Computational methods can:

Determine the relative stabilities of different conformers for both the (R) and (S) enantiomers.

Predict the chiroptical properties, such as the circular dichroism (CD) spectrum, which can be used to experimentally determine the absolute configuration. mdpi.com

Model the racemization process. For instance, if the proton at C3 were abstracted to form a planar carbanion intermediate, the stereochemistry would be lost. Computational analysis could determine the energy barrier for this process. rsc.org

The presence of the chiral center adds a layer of complexity and is a key feature for its potential applications in stereoselective synthesis. researchgate.net

Molecular Modeling for Ligand Design and Interaction Prediction

The functional groups in this compound—specifically the keto oxygen and the nitrile nitrogen—can act as hydrogen bond acceptors or coordinate with metal ions, making the molecule a potential ligand for biological receptors or metal catalysts. umk.plunibo.it Molecular modeling, particularly molecular docking, is a computational technique used to predict how a ligand binds to the active site of a target protein. mdpi.comchemrxiv.org

The docking process involves:

Preparation of Receptor and Ligand: A 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). The ligand, this compound, is modeled and its low-energy conformation is determined.

Docking Simulation: A docking algorithm systematically samples a large number of positions and orientations (poses) of the ligand within the receptor's binding site.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

For instance, based on studies of similar keto-nitriles, this molecule could be modeled as an inhibitor for enzymes like reductases or monoamine oxidases. nih.gov A hypothetical docking study could provide data on its potential efficacy.

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interaction Type |

|---|---|---|---|

| Keto-reductase | -7.5 | Tyr154 | H-bond with C=O oxygen |

| Ser121 | H-bond with C≡N nitrogen | ||

| Monoamine Oxidase B | -6.8 | Leu171, Ile199 | Hydrophobic interaction with alkyl chain |

| FAD cofactor | Interaction with nitrile group |

Such modeling is instrumental in the early stages of drug discovery and catalyst design, allowing for the rational design of more potent and selective molecules. mdpi.com

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and ketone (δ 2.5–2.7 ppm, multiplet) groups. ¹³C NMR confirms nitrile (δ 115–120 ppm) and carbonyl (δ 205–210 ppm) signals .

- IR spectroscopy : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1710 cm⁻¹ (C=O stretch) .

- Mass spectrometry : Molecular ion peak at m/z 139 (C₈H₁₃NO) with characteristic fragmentation patterns .

What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Q. Advanced Research Focus

- Protecting groups : Temporarily block the ketone with ethylene glycol to prevent undesired enolate formation during nitrile synthesis .

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .

- Kinetic monitoring : In-situ FTIR or HPLC tracks intermediate formation and adjusts reaction parameters dynamically .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .

- PPE : Wear nitrile gloves (tested for permeability) and sealed goggles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced Research Focus

- Steric effects : The ethyl group adjacent to the ketone hinders nucleophilic attack at the carbonyl, favoring nitrile reactivity .

- Electronic effects : The electron-withdrawing nitrile group polarizes the ketone, enhancing electrophilicity. Computational studies (e.g., Hammett constants) quantify these effects .

- Solvent polarity : Higher polarity solvents stabilize transition states for nucleophilic addition, altering regioselectivity .

What computational methods predict the thermodynamic stability of this compound conformers?

Q. Advanced Research Focus

- Molecular mechanics (MMFF94) : Screens low-energy conformers via rotational barrier analysis .

- *DFT (B3LYP/6-31G)**: Calculates Gibbs free energy differences between chair and boat conformations of the cyclohexanone moiety .

- MD simulations : Assess solvent effects on conformational populations over nanosecond timescales .

How should researchers design experiments to replicate literature-reported yields of this compound?

Q. Basic Research Focus

- Protocol standardization : Document exact reagent grades, solvent drying methods, and equipment calibration .

- Statistical replication : Perform triplicate trials with error margins <5% to account for variability .

- Troubleshooting : If yields diverge, re-examine inert atmosphere integrity (e.g., N₂/Ar flow rates) and moisture control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.